
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C11H19Cl2N4 It is a derivative of piperazine and pyridine, which are both important heterocyclic compounds in organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine dihydrochloride typically involves the reaction of 4-methylpiperazine with 3-chloromethylpyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Advanced purification techniques like recrystallization or chromatography may be employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the piperazine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed on the pyridine ring, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group attached to the piperazine ring. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced derivatives of the pyridine ring.
Substitution: Substituted derivatives at the methyl group of the piperazine ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine dihydrochloride is used as a ligand in the study of receptor-ligand interactions. It can also be used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure allows for modifications that can lead to the development of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and intermediates. Its unique properties make it valuable in the manufacture of advanced materials and chemical products.
Mecanismo De Acción
The mechanism of action of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid: This compound shares a similar core structure but contains a boronic acid group instead of a methanamine group.
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanol: This compound has a hydroxyl group instead of a methanamine group.
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)acetic acid: This compound features an acetic acid group in place of the methanamine group.
Uniqueness: The uniqueness of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, as it can be tailored to achieve specific outcomes in different contexts.
Propiedades
Fórmula molecular |
C11H20Cl2N4 |
|---|---|
Peso molecular |
279.21 g/mol |
Nombre IUPAC |
[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C11H18N4.2ClH/c1-14-4-6-15(7-5-14)11-3-2-10(8-12)9-13-11;;/h2-3,9H,4-8,12H2,1H3;2*1H |
Clave InChI |
MXRDHEMGSIKEAZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=NC=C(C=C2)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





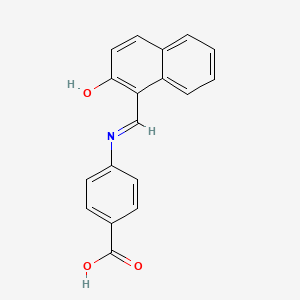
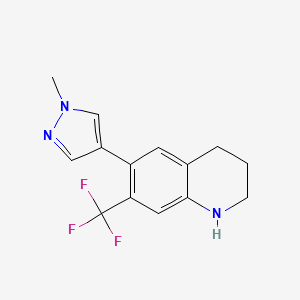
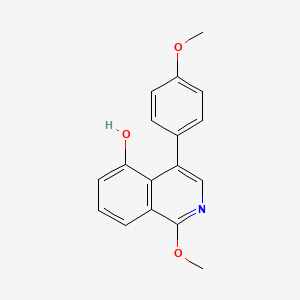
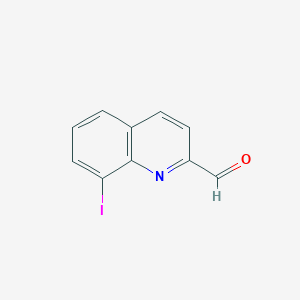
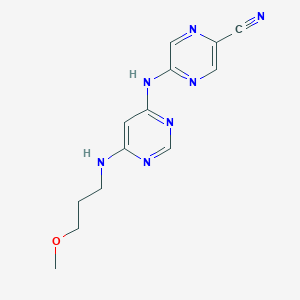


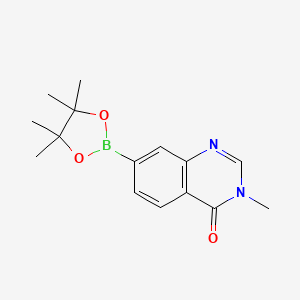
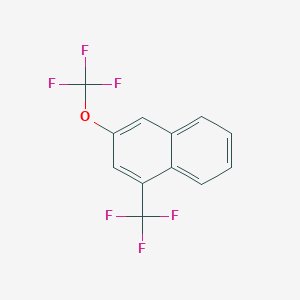
![2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B15063751.png)

